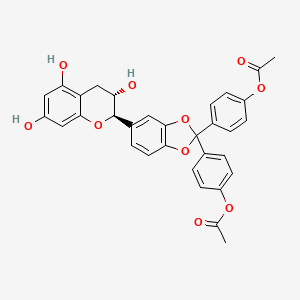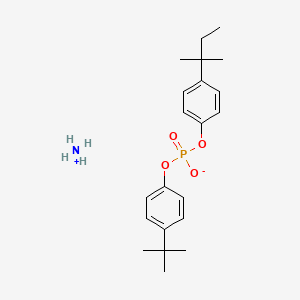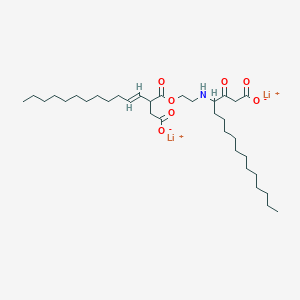
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a phosphonic acid group attached to a purine derivative, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- typically involves multiple steps. One common approach is the reaction of a purine derivative with a phosphonic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit viral DNA synthesis by incorporating into the viral DNA and terminating its replication . This action is facilitated by the compound’s ability to mimic natural nucleotides, allowing it to interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Phosphonic acid, [3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl]-
- Phosphonic acid, [3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]butyl]-
- ABI-1968
Uniqueness
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- is unique due to its specific structure, which combines a purine derivative with a phosphonic acid group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
117086-99-4 |
|---|---|
Fórmula molecular |
C9H14N5O5P |
Peso molecular |
303.21 g/mol |
Nombre IUPAC |
3-(2-amino-6-oxo-1H-purin-9-yl)propoxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O5P/c10-9-12-7-6(8(15)13-9)11-4-14(7)2-1-3-19-5-20(16,17)18/h4H,1-3,5H2,(H2,16,17,18)(H3,10,12,13,15) |
Clave InChI |
WYMKPVYTVNNZNW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(N1CCCOCP(=O)(O)O)N=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


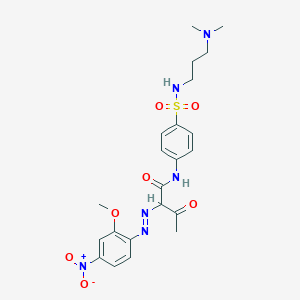
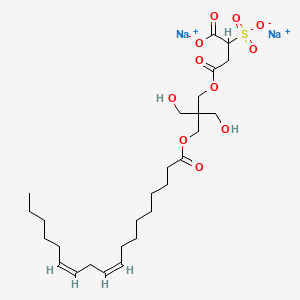
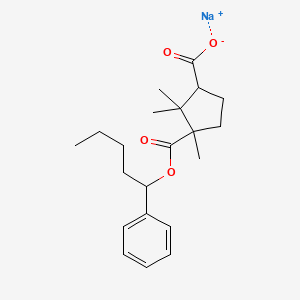
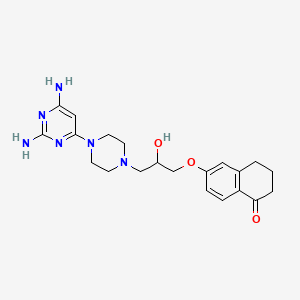
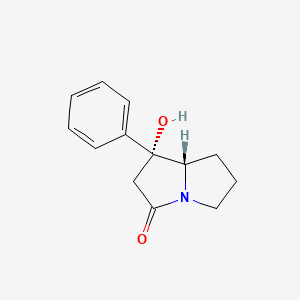
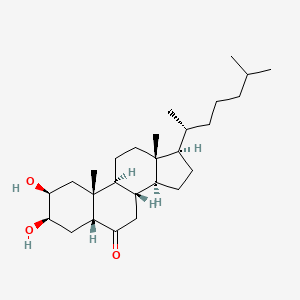
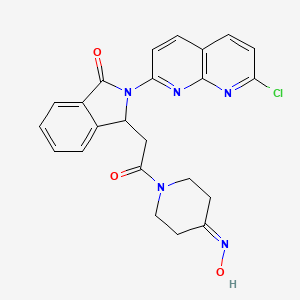

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
